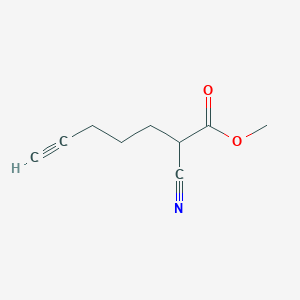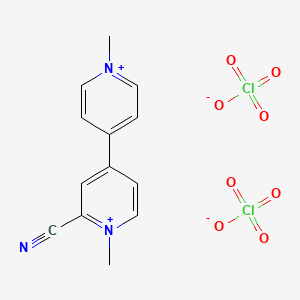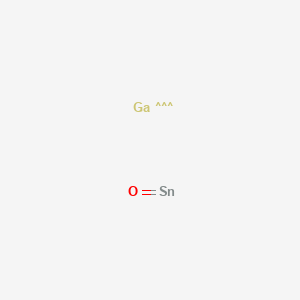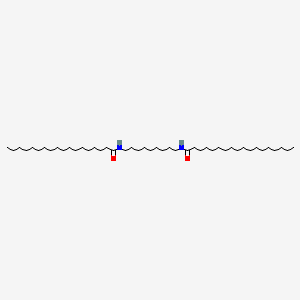
N,N'-(Nonane-1,9-diyl)dioctadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Nonane-1,9-diyl)dioctadecanamide is a chemical compound that belongs to the class of organic compounds known as fatty acid amides. These compounds are characterized by the presence of an amide group attached to a long-chain fatty acid. N,N’-(Nonane-1,9-diyl)dioctadecanamide is particularly interesting due to its unique structure, which includes a nonane backbone with dioctadecanamide groups at both ends.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Nonane-1,9-diyl)dioctadecanamide typically involves the reaction of nonane-1,9-diamine with octadecanoic acid. The reaction is carried out under conditions that facilitate the formation of the amide bond. This can be achieved through the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
On an industrial scale, the production of N,N’-(Nonane-1,9-diyl)dioctadecanamide may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial processes.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(Nonane-1,9-diyl)dioctadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Applications De Recherche Scientifique
N,N’-(Nonane-1,9-diyl)dioctadecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions of fatty acid amides with biological membranes.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used in the formulation of specialty chemicals and materials, including lubricants and surfactants.
Mécanisme D'action
The mechanism by which N,N’-(Nonane-1,9-diyl)dioctadecanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s long hydrophobic chains allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,9-Nonanediol: A related compound with hydroxyl groups instead of amide groups.
1,9-Nonanediamine: Similar backbone but with amine groups instead of amide groups.
1,9-Nonanediol diacrylate: Contains acrylate groups instead of amide groups.
Uniqueness
N,N’-(Nonane-1,9-diyl)dioctadecanamide is unique due to its specific combination of a nonane backbone with dioctadecanamide groups. This structure imparts distinct physical and chemical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
135806-49-4 |
|---|---|
Formule moléculaire |
C45H90N2O2 |
Poids moléculaire |
691.2 g/mol |
Nom IUPAC |
N-[9-(octadecanoylamino)nonyl]octadecanamide |
InChI |
InChI=1S/C45H90N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-28-32-36-40-44(48)46-42-38-34-30-27-31-35-39-43-47-45(49)41-37-33-29-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-43H2,1-2H3,(H,46,48)(H,47,49) |
Clé InChI |
CKXBPMNFWYXPIS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NCCCCCCCCCNC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


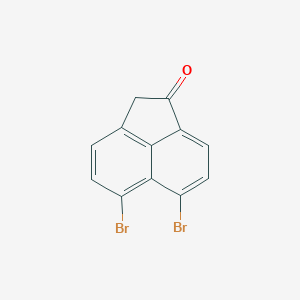



![4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14283105.png)
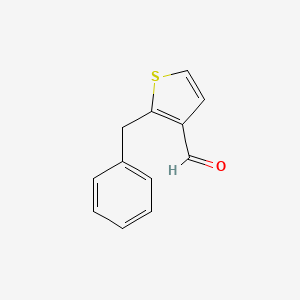
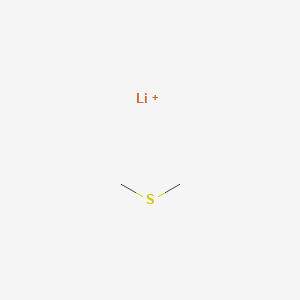
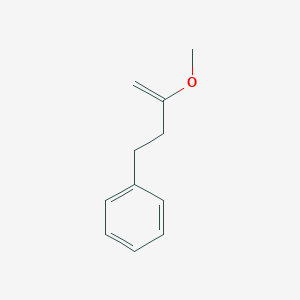

![[Oxetane-3,3-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283143.png)
